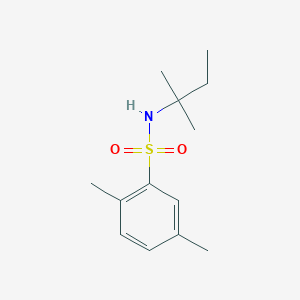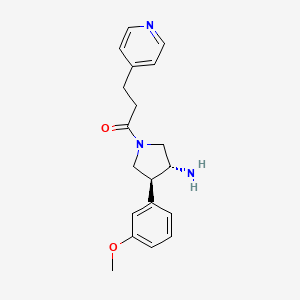
N-(1,1-dimethylpropyl)-2,5-dimethylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,1-dimethylpropyl)-2,5-dimethylbenzenesulfonamide, also known as DBDS, is a sulfonamide compound that has been widely used in scientific research. DBDS is a potent inhibitor of carbonic anhydrase enzymes, which play important roles in physiological processes such as acid-base balance, ion transport, and fluid secretion.
Aplicaciones Científicas De Investigación
N-(1,1-dimethylpropyl)-2,5-dimethylbenzenesulfonamide has been widely used as a tool compound in scientific research to study the role of carbonic anhydrase enzymes in various physiological processes. For example, N-(1,1-dimethylpropyl)-2,5-dimethylbenzenesulfonamide has been used to investigate the role of carbonic anhydrases in acid-base balance in the kidney, ion transport in the salivary gland, and fluid secretion in the eye.
Mecanismo De Acción
N-(1,1-dimethylpropyl)-2,5-dimethylbenzenesulfonamide inhibits the activity of carbonic anhydrase enzymes by binding to the zinc ion at the active site of the enzyme. This prevents the enzyme from catalyzing the conversion of carbon dioxide and water to bicarbonate and protons, which is a crucial step in many physiological processes.
Biochemical and Physiological Effects:
N-(1,1-dimethylpropyl)-2,5-dimethylbenzenesulfonamide has been shown to have a number of biochemical and physiological effects in various tissues and organs. For example, N-(1,1-dimethylpropyl)-2,5-dimethylbenzenesulfonamide inhibits the activity of carbonic anhydrases in the kidney, leading to a decrease in bicarbonate reabsorption and an increase in urinary acidification. In the salivary gland, N-(1,1-dimethylpropyl)-2,5-dimethylbenzenesulfonamide inhibits the activity of carbonic anhydrases, leading to a decrease in bicarbonate secretion and an increase in chloride secretion. In the eye, N-(1,1-dimethylpropyl)-2,5-dimethylbenzenesulfonamide inhibits the activity of carbonic anhydrases, leading to a decrease in aqueous humor production and intraocular pressure.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(1,1-dimethylpropyl)-2,5-dimethylbenzenesulfonamide has several advantages as a tool compound for scientific research. It is a potent and selective inhibitor of carbonic anhydrase enzymes, which allows for the specific investigation of the role of these enzymes in various physiological processes. However, N-(1,1-dimethylpropyl)-2,5-dimethylbenzenesulfonamide also has some limitations. It is a relatively large and hydrophobic molecule, which may limit its ability to penetrate cell membranes and access intracellular carbonic anhydrase enzymes. In addition, N-(1,1-dimethylpropyl)-2,5-dimethylbenzenesulfonamide may have off-target effects on other enzymes or ion channels, which could complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for research on N-(1,1-dimethylpropyl)-2,5-dimethylbenzenesulfonamide and carbonic anhydrase enzymes. One direction is to investigate the role of carbonic anhydrases in cancer, as these enzymes have been implicated in tumor growth and metastasis. Another direction is to develop more potent and selective inhibitors of carbonic anhydrases, which could have therapeutic potential in diseases such as glaucoma, epilepsy, and osteoporosis. Finally, the development of imaging agents that selectively target carbonic anhydrase enzymes could provide a non-invasive method for diagnosing and monitoring various diseases.
Métodos De Síntesis
N-(1,1-dimethylpropyl)-2,5-dimethylbenzenesulfonamide can be synthesized by reacting 2,5-dimethylbenzenesulfonyl chloride with 1,1-dimethylpropylamine in the presence of a base such as triethylamine. The reaction yields N-(1,1-dimethylpropyl)-2,5-dimethylbenzenesulfonamide as a white solid with a melting point of 107-109°C.
Propiedades
IUPAC Name |
2,5-dimethyl-N-(2-methylbutan-2-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2S/c1-6-13(4,5)14-17(15,16)12-9-10(2)7-8-11(12)3/h7-9,14H,6H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEBUDJAITXCBSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)NS(=O)(=O)C1=C(C=CC(=C1)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-dimethyl-N-(2-methylbutan-2-yl)benzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-methylphenyl)-3-oxo-2-(tetrahydrofuran-2-ylmethyl)-2,9-diazaspiro[5.5]undecane-9-carboxamide](/img/structure/B5681080.png)
![4-methyl-2-[4-(pyridin-3-yloxy)piperidin-1-yl]pyrimidine](/img/structure/B5681086.png)
![(4-fluorophenyl)(1-hydroxy-1,4,5,6,7,8-hexahydrocyclohepta[d]imidazol-2-yl)methanone](/img/structure/B5681097.png)

![3-(2-methoxyethyl)-1-[(4-methyl-1-piperazinyl)carbonyl]-3-piperidinecarboxylic acid](/img/structure/B5681108.png)
![4-chloro-N-{[(3,4-dimethoxyphenyl)acetyl]oxy}benzamide](/img/structure/B5681116.png)
![(1R*,3S*)-3-(2-hydroxyethoxy)-7-(1,3-thiazol-4-ylacetyl)-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5681123.png)
![6-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]-1,3-benzothiazole](/img/structure/B5681135.png)

![5-(3-bromobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B5681144.png)

![1-[((3R*,4R*)-4-(hydroxymethyl)-1-{[4-(methylthio)phenyl]acetyl}pyrrolidin-3-yl)methyl]piperidin-4-ol](/img/structure/B5681168.png)

